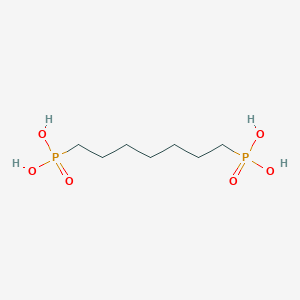
Heptane-1,7-diyldiphosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptane-1,7-diyldiphosphonic acid is an organic compound characterized by the presence of two phosphonic acid groups attached to a heptane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of heptane-1,7-diyldiphosphonic acid typically involves the reaction of heptane with phosphorous acid under controlled conditions. The reaction is often catalyzed by a strong acid, such as hydrochloric acid, to facilitate the formation of the phosphonic acid groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum yield. The process includes steps such as purification and crystallization to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions: Heptane-1,7-diyldiphosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The phosphonic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions include various phosphonic acid derivatives, phosphine compounds, and substituted heptane derivatives.
Scientific Research Applications
Heptane-1,7-diyldiphosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme inhibition and as a biomolecular probe.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bone-related diseases due to its ability to bind to calcium.
Industry: It is used in the formulation of scale inhibitors in water treatment processes and as a corrosion inhibitor in various industrial applications.
Mechanism of Action
The mechanism of action of heptane-1,7-diyldiphosphonic acid involves its ability to chelate metal ions, particularly calcium. This chelation process is crucial in its role as a scale inhibitor and in its potential therapeutic applications. The compound interacts with molecular targets such as enzymes and metal ions, affecting various biochemical pathways.
Comparison with Similar Compounds
- Methanephosphonic acid
- Ethane-1,2-diyldiphosphonic acid
- Butane-1,4-diyldiphosphonic acid
Comparison: Heptane-1,7-diyldiphosphonic acid is unique due to its longer carbon chain, which provides distinct chemical properties compared to shorter-chain phosphonic acids. This longer chain allows for more extensive interactions with biological molecules and industrial substrates, enhancing its effectiveness in various applications.
Properties
CAS No. |
5943-65-7 |
|---|---|
Molecular Formula |
C7H18O6P2 |
Molecular Weight |
260.16 g/mol |
IUPAC Name |
7-phosphonoheptylphosphonic acid |
InChI |
InChI=1S/C7H18O6P2/c8-14(9,10)6-4-2-1-3-5-7-15(11,12)13/h1-7H2,(H2,8,9,10)(H2,11,12,13) |
InChI Key |
HONNSLFVYUDFGW-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCP(=O)(O)O)CCCP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


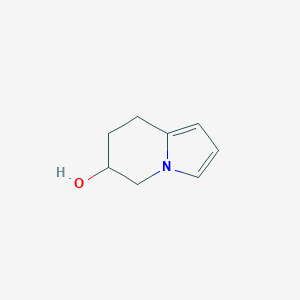

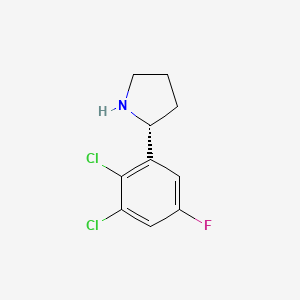
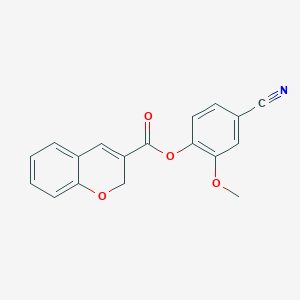
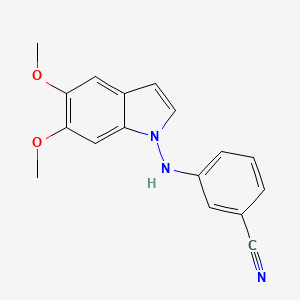
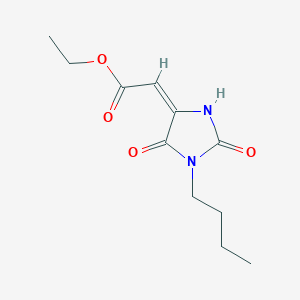

![N-{4-[2,3-Bis(hexadecanoyloxy)propoxy]-4-oxobutanoyl}-L-histidine](/img/structure/B12933020.png)
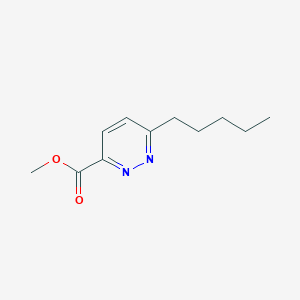
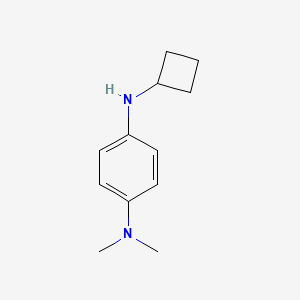

![N-[3-(Aminomethyl)benzyl]-N-isopropyl-N-methylamine](/img/structure/B12933042.png)


